An In-Depth Technical Guide to 2,4-Dinitrophenylalanine
An In-Depth Technical Guide to 2,4-Dinitrophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2,4-Dinitrophenyl)-L-alanine (DNP-Ala-OH) is a derivative of the amino acid alanine, characterized by the presence of a 2,4-dinitrophenyl group attached to the alpha-amino group. This modification imparts unique chromophoric and electrochemical properties to the molecule, making it a valuable tool in various biochemical and analytical applications. Historically, the dinitrophenylation of amino acids, a technique pioneered by Frederick Sanger, was instrumental in the first successful sequencing of a protein, insulin.[1] Today, 2,4-dinitrophenylalanine and related compounds are utilized in peptide synthesis, as probes in protease activity assays, and are subjects of investigation for their potential biological activities, including antibacterial and neuroprotective effects. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 2,4-dinitrophenylalanine, with a focus on experimental protocols and underlying signaling pathways.
Chemical and Physical Properties
2,4-Dinitrophenylalanine is a yellow crystalline solid. The presence of the dinitrophenyl group significantly influences its solubility, rendering it more soluble in polar organic solvents than in water. Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉N₃O₆ | [2] |
| Molecular Weight | 255.18 g/mol | [2] |
| Appearance | Light yellow to yellow to orange powder/crystal | |
| Melting Point | 179 °C | |
| Solubility | Soluble in methanol | |
| IUPAC Name | (2S)-2-(2,4-dinitroanilino)propanoic acid | [2] |
| CAS Number | 1655-52-3 | [2] |
Spectroscopic Data
The structural identification of 2,4-dinitrophenylalanine is routinely confirmed by various spectroscopic techniques.
Mass Spectrometry
Electrospray ionization (ESI) mass spectrometry of N-(2,4-dinitrophenyl)alanine typically shows a prominent [M-H]⁻ ion at m/z 254.[3] Collision-induced dissociation of this precursor ion leads to characteristic fragmentation patterns, including the sequential loss of CO₂ and H₂O.[3]
Table 1: Mass Spectrometry Data for N-(2,4-Dinitrophenyl)alanine [3]
| Precursor Ion (m/z) | Fragmentation Products (m/z) |
| 254 ([M-H]⁻) | 210 ([M-H-CO₂]⁻), 192 ([M-H-CO₂-H₂O]⁻) |
NMR Spectroscopy
While a publicly available ¹H NMR spectrum for N-(2,4-dinitrophenyl)-L-alanine is not readily accessible, the expected chemical shifts can be inferred from its structure and comparison with the closely related N-(2,4-dinitrophenyl)-L-phenylalanine.[4][5] The aromatic protons of the dinitrophenyl group are expected to appear in the downfield region (δ 7.0-9.0 ppm), while the α-proton and the methyl protons of the alanine residue will be in the upfield region. A ¹³C NMR spectrum is also a valuable tool for structural confirmation.[2]
Infrared (IR) Spectroscopy
The IR spectrum of 2,4-dinitrophenylalanine would exhibit characteristic absorption bands for the N-H, C=O (carboxylic acid), and NO₂ (nitro) functional groups. The spectrum for the analogous N-(2,4-dinitrophenyl)-L-phenylalanine shows strong absorptions corresponding to these groups.[6]
Experimental Protocols
Synthesis of N-(2,4-Dinitrophenyl)-L-alanine
A general and efficient method for the synthesis of N-(2,4-dinitrophenyl)amino acids involves the reaction of the corresponding amino acid with 2,4-dinitrochlorobenzene.[3]
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of N-(2,4-dinitrophenyl)-L-alanine.
Detailed Methodology:
-
Dissolution: Dissolve L-alanine and a molar excess of sodium bicarbonate in water.
-
Addition of Dinitrochlorobenzene: To the stirring aqueous solution, add a solution of 2,4-dinitrochlorobenzene in ethanol.
-
Reaction: Allow the mixture to stir at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.
-
Acidification and Precipitation: After the reaction, acidify the mixture with dilute hydrochloric acid. The N-(2,4-dinitrophenyl)-L-alanine will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system, such as aqueous ethanol, to obtain the pure product.
Use as a Probe in Protease Inhibitor Assays
The dinitrophenyl group can act as a quencher in fluorescence resonance energy transfer (FRET)-based protease assays. A peptide substrate can be synthesized with a fluorophore at one end and a dinitrophenyl-modified amino acid at the other. In the intact peptide, the fluorescence is quenched. Upon cleavage by a protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence. This principle can be used to screen for protease inhibitors.
Experimental Workflow for Protease Inhibitor Screening
Caption: Workflow for a FRET-based protease inhibitor screening assay.
Detailed Methodology: [7]
-
Reagent Preparation: Prepare solutions of the protease, the FRET peptide substrate containing a dinitrophenyl moiety, and the test compounds (potential inhibitors) in a suitable assay buffer.
-
Pre-incubation: In a microplate, pre-incubate the protease with the test compounds for a defined period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET peptide substrate to the wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: The rate of the reaction is proportional to the rate of fluorescence increase. Compare the reaction rates in the presence and absence of the test compounds to determine the percentage of inhibition.
Biological Activity and Signaling Pathways
While direct studies on the signaling pathways affected by 2,4-dinitrophenylalanine are limited, extensive research on the closely related compound, 2,4-dinitrophenol (DNP), provides significant insights into the potential biological effects of the dinitrophenyl moiety. At low concentrations, DNP has been shown to have neuroprotective effects, which are attributed to its ability to act as a mild mitochondrial uncoupler.
Proposed Neuroprotective Signaling Pathway of the Dinitrophenyl Moiety
Caption: Putative neuroprotective signaling cascade initiated by the 2,4-dinitrophenyl group.
The proposed mechanism involves the dinitrophenyl group acting as a proton ionophore in the inner mitochondrial membrane, leading to a slight dissipation of the proton gradient. This mild uncoupling of oxidative phosphorylation has several downstream consequences:
-
Reduced Reactive Oxygen Species (ROS) Production: By decreasing the mitochondrial membrane potential, electron leakage from the electron transport chain is reduced, leading to lower production of damaging ROS.
-
Activation of CREB and BDNF: Mild cellular stress induced by mitochondrial uncoupling can activate transcription factors such as the cAMP response element-binding protein (CREB). Activated CREB upregulates the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which promotes neuronal survival and plasticity.
-
Inhibition of mTOR Pathway: The 2,4-dinitrophenyl moiety may also inhibit the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of cell growth and metabolism. Inhibition of mTOR can induce autophagy, a cellular process for clearing damaged components, which can be neuroprotective.
Conclusion
2,4-Dinitrophenylalanine is a versatile molecule with a rich history in protein chemistry and continuing relevance in modern biochemical research. Its well-defined chemical and physical properties, straightforward synthesis, and utility in applications such as protease assays make it a valuable tool for scientists. Furthermore, the emerging understanding of the biological activities of the dinitrophenyl moiety, particularly its potential neuroprotective effects through the modulation of key signaling pathways, opens up new avenues for research and drug development. This guide provides a foundational understanding of 2,4-dinitrophenylalanine for researchers and professionals in the life sciences.
References
- 1. N-(2,4-Dinitrophenyl)-L-alanine | 1655-52-3 | Benchchem [benchchem.com]
- 2. N-(2,4-Dinitrophenyl)-L-alanine | C9H9N3O6 | CID 5464517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(2,4-dinitrophenyl)-3-phenyl-L-alanine | C15H13N3O6 | CID 98119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(2,4-DINITROPHENYL)-L-PHENYLALANINE(1655-54-5) 1H NMR spectrum [chemicalbook.com]
- 6. N-(2,4-DINITROPHENYL)-L-PHENYLALANINE(1655-54-5) IR Spectrum [chemicalbook.com]
- 7. Assay for Protealysin-like Protease Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
